molecular formula C19H20N2O2S2 B2993344 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 612525-00-5

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No. B2993344
CAS RN: 612525-00-5
M. Wt: 372.5
InChI Key: OXGJWQSTWLYCCS-UHFFFAOYSA-N
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Description

“2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole” is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.5 . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a phenyl ring which is further connected to an azepan ring via a sulfonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzothiazole derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 547.8±60.0 °C . Its density is predicted to be 1.308±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Metal Complexation

One area of research involves the synthesis of azo compounds and their metal complexation. For instance, a study detailed the synthesis of azo compounds and their Cu(II) and Ni(II) complexes, characterized by various spectroscopic techniques. These complexes, which possess a square-planar geometry, highlight the versatility of azo derivatives in forming metal complexes with potential applications in catalysis and material science (Çetişli et al., 2002).

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Research on azo-1,3,4-thiadiazole derivatives synthesized under ultrasonic irradiation showed notable antimicrobial activities. These compounds were tested against a range of microbial strains, demonstrating the potential of benzo[d]thiazole derivatives in contributing to new antimicrobial treatments (Shneshil et al., 2018).

Material Science and Dyeing

In material science, azo dyes derived from thiazole dimers exhibit strong electron-donating properties, with applications in dyeing and UV protection of fabrics. These compounds show remarkable solvatochromism and could be used to enhance the functional properties of materials, such as improving UV resistance and adding antimicrobial properties to textiles (Mohamed et al., 2020).

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGJWQSTWLYCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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